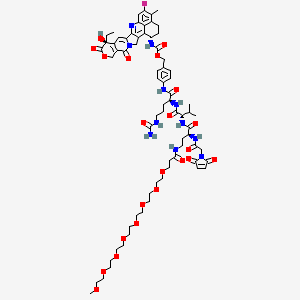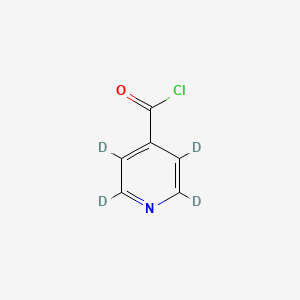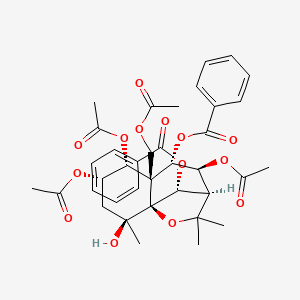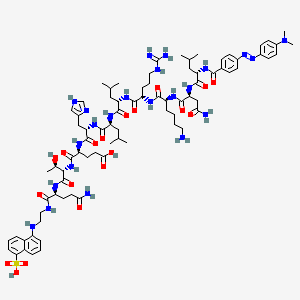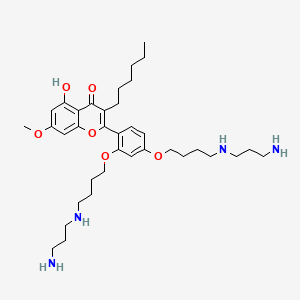
Phytoene desaturase-IN-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phytoene desaturase-IN-2 is a compound that targets the enzyme phytoene desaturase, which is crucial in the biosynthesis of carotenoids in plants. Carotenoids are essential pigments involved in photosynthesis and protection against photooxidative damage. Inhibitors of phytoene desaturase, such as this compound, are often used as bleaching herbicides to control weed growth by disrupting carotenoid biosynthesis, leading to the depletion of essential pigments and subsequent plant death .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phytoene desaturase-IN-2 typically involves multiple steps, including the preparation of key intermediates and their subsequent transformation into the final product. The synthetic route may include reactions such as condensation, cyclization, and functional group modifications. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistent quality and yield. This process may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet regulatory standards .
化学反応の分析
Types of Reactions
Phytoene desaturase-IN-2 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce reduced forms of the compound .
科学的研究の応用
Phytoene desaturase-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in research on carotenoid biosynthesis and its regulation in plants.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of diseases related to oxidative stress.
Industry: Utilized as a bleaching herbicide to control weed growth in agricultural settings.
作用機序
Phytoene desaturase-IN-2 exerts its effects by inhibiting the enzyme phytoene desaturase, which catalyzes the introduction of double bonds into phytoene, a key step in carotenoid biosynthesis. By binding to the active site of the enzyme, this compound prevents the formation of carotenoids, leading to the depletion of essential pigments and subsequent plant death. The molecular targets and pathways involved include the carotenoid biosynthetic pathway and associated regulatory mechanisms .
類似化合物との比較
Phytoene desaturase-IN-2 can be compared with other similar compounds, such as:
Norflurazon: Another inhibitor of phytoene desaturase used as a bleaching herbicide.
Fluridone: A herbicide that inhibits carotenoid biosynthesis by targeting phytoene desaturase.
Diflufenican: A herbicide that also disrupts carotenoid biosynthesis but through a different mechanism.
This compound is unique in its specific binding affinity and inhibition mechanism, making it a valuable tool in both research and agricultural applications .
特性
分子式 |
C19H25F4NO2 |
|---|---|
分子量 |
375.4 g/mol |
IUPAC名 |
(2S)-N-(cyclohexylmethyl)-2-[4-fluoro-3-(trifluoromethyl)phenoxy]-2-methylbutanamide |
InChI |
InChI=1S/C19H25F4NO2/c1-3-18(2,17(25)24-12-13-7-5-4-6-8-13)26-14-9-10-16(20)15(11-14)19(21,22)23/h9-11,13H,3-8,12H2,1-2H3,(H,24,25)/t18-/m0/s1 |
InChIキー |
PHUXSFHSWHWVLZ-SFHVURJKSA-N |
異性体SMILES |
CC[C@@](C)(C(=O)NCC1CCCCC1)OC2=CC(=C(C=C2)F)C(F)(F)F |
正規SMILES |
CCC(C)(C(=O)NCC1CCCCC1)OC2=CC(=C(C=C2)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


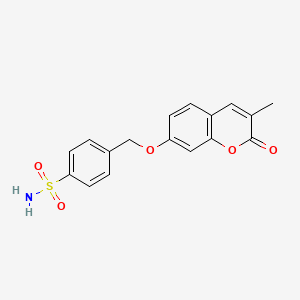
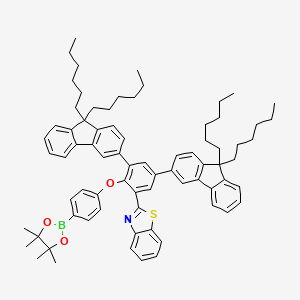
![N-[1-(3-fluorophenyl)piperidin-3-yl]-6-morpholin-4-ylpyrimidin-4-amine](/img/structure/B12376916.png)
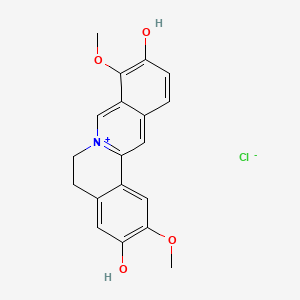
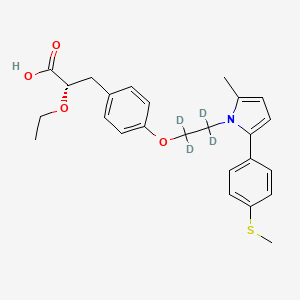
![Benzoic acid, 3,3'-[(2,5-dichloro-1,4-phenylene)bis[iminocarbonyl(2-hydroxy-3,1-naphthalenediyl)azo]]bis[4-methyl-, bis(1-methylethyl) ester](/img/structure/B12376937.png)
![N-[3-[4-[5-[[(1-acetylpiperidin-4-yl)amino]methyl]-6-methoxypyridin-2-yl]-3-chloropyridin-2-yl]-2-methylphenyl]-5-[[(3R)-3-hydroxypyrrolidin-1-yl]methyl]-4-methoxypyridine-2-carboxamide](/img/structure/B12376942.png)
![N-tert-butyl-8-(4-carbamoyl-6-methoxypyridin-2-yl)-1-(3,5-dichlorophenyl)-7-methoxy-N-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B12376960.png)
